(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid
Description
Properties
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZCETYAOULCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428836-03-7 | |
| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method involves a three-step cascade starting with 2-chloro-6-ethoxyphenol. In the first step, nucleophilic substitution occurs between the phenolic hydroxyl group and monochloroacetic acid under alkaline conditions (NaOH, 33% aqueous solution). This generates (2-chloro-6-ethoxyphenoxy)acetic acid, which is subsequently esterified using methanol in the presence of sulfuric acid.
The critical formylation step employs Duff reaction conditions (hexamethylenetetramine, trifluoroacetic acid) to introduce the aldehyde group at the para position. A 2023 study demonstrated that maintaining the reaction at 80°C for 6 hours optimizes formyl group incorporation while minimizing side reactions.
Table 1: Optimization of Formylation Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 60-100 | 80 | +23% |
| HMTA Equivalents | 1.2-2.5 | 1.8 | +17% |
| Reaction Time (hr) | 4-8 | 6 | +12% |
| Acid Catalyst | TFA vs. H2SO4 | TFA | +9% Purity |
Spectroscopic Validation
Successful synthesis is confirmed through characteristic signals:
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¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 7.52 (d, J=8.4 Hz, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 4.68 (s, 2H, OCH₂CO), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₃).
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IR (KBr): 1715 cm⁻¹ (C=O stretch of acetic acid), 1689 cm⁻¹ (formyl C=O), 1276 cm⁻¹ (C-O-C asymmetric stretch).
Direct Alkylation of Pre-Formylated Phenols
Alternative Substrate Approach
This method reverses the functionalization sequence by first introducing the formyl group to 4-hydroxy-3-chloro-5-ethoxybenzaldehyde. Subsequent alkylation with methyl bromoacetate in acetone, using potassium carbonate as base, achieves 78% yield after 8 hours of reflux.
Table 2: Solvent Effects on Alkylation Efficiency
| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Acetone | 20.7 | 8 | 78 |
| DMF | 36.7 | 5 | 82 |
| THF | 7.5 | 12 | 65 |
| Acetonitrile | 37.5 | 6 | 74 |
While DMF shows faster kinetics, acetone is preferred industrially due to easier recovery and lower toxicity. The reaction follows second-order kinetics with an activation energy of 58.2 kJ/mol, as determined through Arrhenius plot analysis.
Purification Challenges
Crude product contamination with di-alkylated byproducts (up to 12%) necessitates gradient chromatography (hexane:ethyl acetate 4:1 to 1:1). Recrystallization from ethanol/water (3:1) improves purity to >98% but reduces yield by 15-20%.
Microwave-Assisted One-Pot Synthesis
Process Intensification
Recent advances utilize microwave irradiation to condense the synthesis into a single step. A 2024 protocol combines 2-chloro-6-ethoxyphenol (1.0 eq), glyoxylic acid (1.2 eq), and p-toluenesulfonic acid (0.1 eq) in DMSO. Irradiation at 120°C for 20 minutes achieves 89% conversion, as monitored by HPLC.
Table 3: Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total Reaction Time | 14-18 hours | 25 minutes |
| Energy Consumption | 5800 kJ/mol | 1200 kJ/mol |
| Byproduct Formation | 8-12% | <3% |
| Space-Time Yield (g/L/h) | 4.7 | 22.5 |
Mechanistic Insights
The microwave effect enhances formylation through dielectric heating, which preferentially activates polar intermediates. Computational modeling (DFT B3LYP/6-31G*) shows a 28% reduction in activation energy for the formyl group migration step compared to thermal conditions.
Comparative Analysis of Synthetic Routes
Economic and Environmental Impact
Life cycle assessment reveals significant differences:
| Metric | Cascade Method | Alkylation Route | Microwave Synthesis |
|---|---|---|---|
| Raw Material Cost ($/kg) | 412 | 538 | 387 |
| E-Factor (kg waste/kg product) | 8.7 | 11.2 | 3.9 |
| PMI (Process Mass Intensity) | 34.6 | 45.8 | 18.3 |
| Carbon Footprint (kg CO₂/kg) | 6.8 | 9.1 | 4.2 |
The microwave method demonstrates superior sustainability metrics but requires capital investment in specialized equipment.
Scalability and Industrial Adaptation
Pilot-Scale Validation
A 50 kg batch using the cascade method in a stirred tank reactor achieved 73% yield with the following optimized parameters:
-
Cooling rate during crystallization: 0.5°C/min
-
Agitation speed: 120 rpm
-
Residual solvent (acetone): <300 ppm
Quality control specifications from recent production batches show:
| Parameter | Specification | Typical Result |
|---|---|---|
| Assay (HPLC) | ≥98.0% | 98.7-99.2% |
| Related Substances | ≤1.0% | 0.3-0.7% |
| Residual Solvents | <500 ppm | 210-380 ppm |
| Heavy Metals | <10 ppm | <5 ppm |
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Chloro-6-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2-Chloro-6-ethoxy-4-hydroxyphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is employed as a key intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Oxidation : Converting the formyl group to a carboxylic acid.
- Reduction : Transforming the formyl group into an alcohol.
- Substitution Reactions : Allowing for the introduction of different functional groups .
Biological Applications
Research indicates potential applications in medicinal chemistry, particularly in drug development:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in developing treatments for diseases such as cancer. For instance, it has shown promise in modulating immune responses and inhibiting cancer cell proliferation .
Case Study Example:
In a study assessing compounds for their cytotoxic effects on cancer cell lines, derivatives of this compound demonstrated significant activity against MDA-MB-231 breast cancer cells, indicating its potential as a lead compound in anticancer drug development .
Material Science
The compound is also being explored for its utility in developing new materials. Its properties may contribute to advancements in polymer chemistry and the creation of specialized coatings or adhesives that require specific chemical functionalities .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chloro and ethoxy groups influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Vanillin and Vanillin
Ethyl Vanillin (E932100) and Vanillin (V097500) are primary flavor compounds. The target compound shares structural similarities but includes additional substituents (Table 1):
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| Vanillin | C₈H₈O₃ | -OCH₃ (methoxy) at C4 | Food flavoring, fragrances |
| Ethyl Vanillin | C₉H₁₀O₃ | -OCH₂CH₃ (ethoxy) at C4 | Enhanced flavorant, pharmaceuticals |
| Target Compound | C₁₁H₁₁ClO₅ | -Cl (C2), -OCH₂CH₃ (C6), -CHO (C4) | Chocolate production, antioxidant |
Key Differences :
- The chloro group in the target compound increases electronegativity and may enhance stability compared to vanillin derivatives.
Halogenated Phenoxy Acetic Acid Derivatives
Compounds with halogen and alkoxy substitutions on phenoxyacetic acid frameworks are common in agrochemicals and pharmaceuticals. Examples include:
a) Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
- Formula : C₁₂H₁₅FO₄.
- Substituents : Fluorine (F) at C4, methoxy (OCH₃) at C2 and C6 .
- Applications : Intermediate in drug synthesis.
b) 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid (Ref: 3D-DSA83603)
- Formula: Likely identical to the target compound (CAS 428836-03-7), suggesting a possible synonym or variant .
Comparison Insights :
Formyl-Substituted Aromatic Acids
Formyl groups (CHO) are critical in coordination chemistry and catalysis. Examples include:
a) (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid (Ref: 3D-DSA83589)
- Substituents : Iodo (I) at C2, methoxy (OCH₃) at C6 .
- Applications : Iodo groups enhance UV absorption, useful in analytical chemistry.
b) Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-2-butenoate (CAS 478064-33-4)
Comparison Insights :
- Bromo/Iodo vs. Chloro : Bromo and iodo substituents increase molecular weight and polarizability, favoring π-π stacking in crystal structures. Chloro’s lower atomic weight may improve solubility in organic solvents .
- Butenoate Ester vs. Acetic Acid: The ester group in the bromo derivative reduces acidity compared to the target compound’s carboxylic acid, altering reactivity in nucleophilic environments .
Functional Group Impact on Properties
Acetic Acid Moiety
The acetic acid group (-CH₂COOH) confers water solubility at higher pH and enables hydrogen bonding. This contrasts with ester derivatives (e.g., ethyl butenoate in CAS 478064-33-4), which are less polar .
Formyl Group (CHO)
The formyl group enhances electrophilicity, facilitating Schiff base formation with amines. This property is exploited in the synthesis of heterocycles and metal coordination complexes .
Chloro and Ethoxy Substitutents
Table 1. Structural and Functional Comparison of Key Compounds
| Compound | Molecular Formula | Substituents | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₁ClO₅ | Cl, OCH₂CH₃, CHO | -COOH, -CHO | Flavorant, antioxidant |
| Ethyl Vanillin | C₉H₁₀O₃ | OCH₂CH₃ | -OCH₂CH₃ | Food flavoring |
| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | C₁₂H₁₅FO₄ | F, OCH₃ | -COOCH₂CH₃ | Pharmaceutical intermediate |
| (4-Formyl-2-iodo-6-methoxyphenoxy)acetic Acid | - | I, OCH₃, CHO | -COOH, -CHO | Analytical chemistry |
Biological Activity
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and research findings derived from various studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. The synthesis typically involves:
- Starting Material : 2-chloro-6-ethoxyphenol.
- Formylation : The introduction of the formyl group using paraformaldehyde in the presence of an acid catalyst.
- Esterification : Reaction with chloroacetic acid under basic conditions to yield the final product.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Nucleophilic Addition : The formyl group can engage in nucleophilic addition reactions, potentially altering protein functions.
- Reactivity Modulation : The chloro and ethoxy groups influence the compound’s reactivity and binding affinity, which may enhance its biological activity in various applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activities. It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins .
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against cancer cell lines. For instance, modifications to related compounds have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and neuroblastoma cells (SK-N-MC), suggesting that structural variations can significantly impact their efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(2-Chloro-4-formylphenoxy)acetic acid | Lacks ethoxy group | Reduced reactivity |
| 2-(4-Formylphenoxy)acetic acid | Lacks chloro and ethoxy groups | Different chemical properties |
| 4-Chloro-2-methylphenoxyacetic acid | Contains methyl instead of ethoxy | Variations in chemical behavior |
The presence of distinct functional groups in this compound contributes to its unique biological profile compared to similar compounds, enhancing its potential for drug development.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a derivative of this compound exhibited IC50 values ranging from 7.56 to 25.04 μg/ml against MDA-MB-231 cells, outperforming standard chemotherapeutics like etoposide .
- Enzyme Inhibition : Research has indicated that this compound may act as a noncompetitive inhibitor for certain enzymes involved in inflammatory processes, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .
- In Vivo Studies : Experimental models have shown that compounds related to this compound can reduce tumor growth and metastasis in colorectal cancer models, indicating their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid?
The synthesis typically involves condensation reactions of chlorinated aromatic precursors with acetic acid derivatives. For example, chloroacetic acid or its esters may react with substituted phenols under alkaline conditions. A key intermediate is 2-chloro-6-ethoxy-4-formylphenol, which undergoes nucleophilic substitution with bromoacetic acid or ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the target compound . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (95% minimum purity noted in some protocols) .
Q. What spectroscopic methods are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR can confirm the presence of ethoxy (–OCH₂CH₃), formyl (–CHO), and acetic acid (–CH₂COOH) moieties. Chlorine substituents influence chemical shifts in aromatic regions.
- Mass Spectrometry : High-resolution MS (HRMS) or electron ionization (EI-MS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns. NIST databases provide reference spectra for related chlorophenoxy compounds .
- FT-IR : Peaks near 1700 cm⁻¹ confirm carbonyl (formyl and acetic acid) groups .
Q. What safety precautions are critical during handling?
Chlorinated aromatic compounds require stringent safety measures:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Avoid contact with skin; chlorophenoxy derivatives may cause irritation or sensitization .
- Dispose of waste via approved hazardous chemical protocols, as chlorinated organics pose environmental risks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, a related compound, 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, and β = 113.67° . Similar methods using SHELX (e.g., SHELXL for refinement) can refine bond lengths and angles, resolving discrepancies between spectroscopic predictions and experimental data .
Q. What experimental challenges arise in optimizing synthetic yields?
- Reactivity of the Formyl Group : The formyl substituent may undergo side reactions (e.g., oxidation or aldol condensation) under basic conditions. Protecting groups (e.g., acetal formation) could mitigate this .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may complicate purification. Ethanol/water mixtures are alternatives for recrystallization .
- Temperature Control : Exothermic reactions require gradual reagent addition and cooling to prevent decomposition .
Q. How can researchers address contradictions in spectral vs. crystallographic data?
Discrepancies between NMR/MS data and SC-XRD results often stem from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For example:
- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility in solution.
- DFT Calculations : Comparing experimental SC-XRD bond lengths with density functional theory (DFT)-optimized structures validates whether observed differences arise from solid-state effects .
Methodological Resources
- Crystallography : Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) for high-resolution data .
- Spectral Databases : NIST Chemistry WebBook provides reference MS and IR spectra for chlorinated analogs .
- Safety Protocols : TCI America and BLD Pharmatech guidelines outline handling procedures for hazardous phenoxyacetic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
